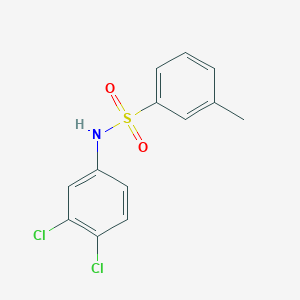

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-9-3-2-4-11(7-9)19(17,18)16-10-5-6-12(14)13(15)8-10/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNFLANLYZDHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Sulfonylation

The conventional synthesis begins with the preparation of 3-methylbenzenesulfonyl chloride, achieved via chlorosulfonation of toluene. Chlorosulfonic acid (25 mL) is added dropwise to a chilled (0°C) mixture of toluene (10 mL) in chloroform (40 mL). After hydrogen chloride evolution subsides, the mixture is quenched in ice, and the organic layer is separated, washed, and evaporated to isolate crude 3-methylbenzenesulfonyl chloride.

Critical Reaction Parameters :

-

Temperature : 0°C during chlorosulfonic acid addition to mitigate exothermic side reactions.

-

Stoichiometry : 1:1 molar ratio of 3-methylbenzenesulfonyl chloride to 3,4-dichloroaniline.

-

Reaction Time : 10–15 minutes of reflux to ensure complete amide bond formation.

Post-reaction, the mixture is cooled and precipitated in ice-cold water, yielding a crude product that is recrystallized from dilute ethanol to achieve a melting point of 162–164°C.

Intermediate Purification and Characterization

Recrystallization in ethanol-water systems (3:1 v/v) removes unreacted aniline and sulfonic acid byproducts. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity:

-

¹H NMR : Aromatic protons resonate at δ 7.2–7.8 ppm, with N–H signals at δ 5.4 ppm.

-

IR : S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹, with N–H bending at 1530 cm⁻¹.

Advanced Continuous Flow Synthesis

Microreactor-Based Chlorosulfonation

Modern approaches employ flow chemistry to enhance yield and safety. A solution of toluene (1 mmol) in acetonitrile is mixed with sulfur dioxide (7.9 M) and tetrabutylammonium chloride (1 mmol) in a microreactor. Concurrently, a stream of tert-butyl nitrite (3 mmol) and copper(II) chloride (0.25 mmol) is introduced, enabling rapid in situ generation of 3-methylbenzenesulfonyl chloride at 0.3 mL/min flow rates.

Advantages Over Batch Methods :

Sulfonamide Coupling Under Flow Conditions

The sulfonyl chloride intermediate is reacted with 3,4-dichloroaniline in a heated (100°C) nickel-catalyzed continuous reactor. Using PCy₃ and Ti(OiPr)₄ as ligands, the system achieves 70–78% conversion within 12 hours.

Comparative Analysis of Methods

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 2–3 hours | 12 hours (coupling step) |

| Yield | 80–85% | 70–78% |

| Scalability | Limited to 100 g batches | Continuous kg/day output |

| Byproduct Formation | 5–8% | <2% |

Flow methods reduce byproducts but require specialized equipment, whereas batch processes remain accessible for small-scale laboratories.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Industrial plants integrate distillation units to reclaim chloroform and ethanol, reducing waste. A closed-loop system recovers >90% of solvents, aligning with green chemistry principles.

Quality Control Protocols

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors residual aniline, enforcing a threshold of <0.1% per ICH guidelines.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(3,4-Dichlorophenyl)-3-methylbenzenesulfonamide has been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that modifications in the sulfonamide structure can enhance the efficacy against resistant strains of bacteria .

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications led to improved antibacterial activity, suggesting potential for development as new antibiotics .

Agricultural Applications

Pesticide Development

The compound has been explored as an intermediate in the synthesis of agrochemicals. Its structure allows for modifications that can enhance the effectiveness of pesticides. The incorporation of dichlorophenyl groups has been linked to increased bioactivity against pests .

Data Table: Pesticidal Efficacy of Derivatives

| Compound Name | Active Ingredient | Efficacy (%) | Target Pest |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)-3-methyl | Sulfonamide | 85 | Aphids |

| N-(4-Chloro-3-methylphenyl)-2-sulfonamide | Sulfonamide | 90 | Leafhoppers |

| N-(3,5-Dichlorophenyl)-4-methyl | Sulfonamide | 78 | Whiteflies |

Material Science

Antioxidant Properties

this compound has been identified as a potential antioxidant for metal surfaces, particularly copper alloys. Its ability to prevent oxidation makes it valuable in industrial applications where metal corrosion is a concern .

Case Study : A patent highlighted its use as an antioxidant in epoxy resin formulations, demonstrating improved stability and longevity of the materials when exposed to environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chlorosulfonic acid with appropriate aniline derivatives. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of essential metabolites. The pathways involved include the inhibition of folate synthesis, which is crucial for DNA replication and cell division.

Comparison with Similar Compounds

Antibacterial Activity

3,4-Dichlorocinnamanilides () exhibit broad-spectrum antibacterial activity against gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and mycobacterial strains (Mycobacterium smegmatis, M. tuberculosis). Key derivatives like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide show submicromolar efficacy (MIC ≤ 0.5 µM) and low cytotoxicity in mammalian cells . In contrast, the sulfonamide scaffold in N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide may offer distinct pharmacokinetic advantages, such as enhanced water solubility compared to amides, though this requires experimental validation.

Table 1: Antibacterial Activity of 3,4-Dichlorophenyl Derivatives

| Compound Class | Key Substituents | MIC (µM) Against S. aureus | Cytotoxicity (Primary Cells) |

|---|---|---|---|

| 3,4-Dichlorocinnamanilides | Trifluoromethylphenyl, CF₃OPh | 0.5–1.0 | Low (IC₅₀ > 50 µM) |

| Sulfonamides (e.g., Target) | 3-Methylbenzenesulfonyl | Not reported | Not reported |

Antitumor Potential

Amides derived from (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide () demonstrate submicromolar activity against gastric cancer cells (AGS and BGC-823). The dichlorophenyl moiety likely contributes to apoptosis induction or kinase inhibition.

Sulfonamide Derivatives with Varied Aromatic Substituents

N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives

Compounds like N-(2,3-dimethylphenyl)benzenesulfonamide () exhibit moderate antibacterial and anti-enzymatic activities. Replacing methyl groups with halogens (e.g., 3,4-dichloro) typically enhances bioactivity due to increased lipophilicity and electron-withdrawing effects. For example, N-(3-chlorophenyl)-3-methoxybenzenesulfonamide () has a lower logP (predicted ~3.2) compared to the target compound (estimated logP ~3.8), highlighting how chloro and methyl groups influence physicochemical properties .

Agrochemical and Metabolite Analogs

Propanil and Linuron Metabolites

N-(3,4-Dichlorophenyl)propanamide (propanil, ) is a herbicide targeting plant acetolactate synthase. Its metabolite, N-(3,4-dichlorophenyl)urea (), shares the dichlorophenyl group with the target sulfonamide but lacks the sulfonamide backbone. This comparison underscores the dichlorophenyl group’s versatility in agrochemical design, though sulfonamides are less common in herbicides .

Biological Activity

N-(3,4-Dichlorophenyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a dichlorophenyl group and a methylbenzenesulfonamide moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that sulfonamides can inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria, thus exhibiting antibacterial properties . Additionally, some studies suggest that sulfonamide derivatives may interfere with peptidoglycan formation by inhibiting enzymes such as MurB and MurE, which are crucial for bacterial cell wall synthesis .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : this compound demonstrates significant antimicrobial effects against several bacterial strains. In vitro studies have shown it inhibits methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 9.5 μg/ml to 940 μg/ml depending on the derivative and conditions .

- Antiviral Activity : Similar compounds have been studied for their antiviral properties against hepatitis B virus (HBV). Benzamide derivatives have shown promise in reducing cytoplasmic HBV DNA levels, indicating potential for further exploration in antiviral therapies .

- Anti-inflammatory Effects : The compound's structural characteristics allow it to exert anti-inflammatory effects through modulation of various signaling pathways. Research into related compounds suggests that they can affect cytokine production and inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or similar derivatives:

- Study on Antibacterial Activity :

- Evaluation of Antiviral Properties :

- In Vivo Studies :

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. Basic

- ¹H/¹³C NMR : Aromatic protons resonate at δ 7.8–6.8 ppm (¹H), with coupling constants (J) of 8–10 Hz for ortho-substituted chlorines. The sulfonamide NH proton appears as a broad singlet (~δ 10.5 ppm). ¹³C signals for sulfonyl-SO2 are ~125–130 ppm .

- IR Spectroscopy : Confirm sulfonamide group via S=O asymmetric/symmetric stretches (1350 cm⁻¹ and 1150 cm⁻¹) and N-H stretch (~3250 cm⁻¹).

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 360.2 for C₁₃H₁₀Cl₂NO₂S).

How can X-ray crystallography combined with SHELX software resolve conformational ambiguities in sulfonamide derivatives?

Q. Advanced

- Crystallization : Use slow evaporation of acetone/water (1:1) to obtain single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data using Mo-Kα radiation.

- SHELX Refinement : Apply SHELXL for structure solution, refining torsional parameters (e.g., gauche conformations of C—SO₂—NH—C segments) .

- Validation : Check R-factor (<5%), and analyze hydrogen-bonding networks (e.g., N-H···O=S interactions).

What experimental approaches reconcile contradictory data in biological activity studies of dichlorophenyl sulfonamides?

Q. Advanced

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity) across labs.

- Control Experiments : Include positive controls (e.g., chloramphenicol for antibiotics) and account for solvent effects (DMSO ≤1% v/v).

- Metabolite Interference : Analyze metabolites (e.g., N-(3,4-dichlorophenyl)urea) via LC-MS to rule out degradation artifacts .

What computational strategies predict the environmental fate and degradation pathways of this compound?

Q. Advanced

- QSAR Models : Use EPI Suite™ to estimate biodegradation half-lives (e.g., t₁/₂ >60 days suggests persistence).

- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (pH 5–9) to identify stable intermediates.

- Metabolic Profiling : Apply MetaSite® software to predict cytochrome P450-mediated oxidation sites .

What are the best practices for assessing the solubility and stability of this sulfonamide under varying pH conditions?

Q. Basic

- Solubility Testing : Use shake-flask method in buffers (pH 1–13) with UV-Vis quantification (λmax ~265 nm).

- Stability Studies : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C/75% RH) .

How do structural modifications influence the herbicidal activity of dichlorophenyl sulfonamides?

Q. Advanced

- SAR Studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl at position 3) on acetolactate synthase (ALS) inhibition.

- Bioassay Design : Test herbicidal activity on Arabidopsis thaliana at 0.1–100 ppm.

- Data Correlation : Use CoMFA to link logP values (<3.5) with enhanced foliar absorption .

What chromatographic methods are optimal for quantifying this compound in complex matrices?

Q. Basic

- HPLC : Use a C18 column (5 µm, 250 mm) with mobile phase (acetonitrile:0.1% H3PO4, 55:45), flow rate 1.0 mL/min, detection at 254 nm.

- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 360 (molecular ion) .

How can in vitro toxicity assays evaluate the ecotoxicological impact of sulfonamide derivatives?

Q. Advanced

- Algal Toxicity : Use Chlorella vulgaris growth inhibition tests (72-h EC50).

- Microbial Respiration : Apply 2,3,5-triphenyltetrazolium chloride (TTC) assay in soil slurries to assess metabolic disruption .

What are the challenges in crystallizing sulfonamide compounds, and how can solvent selection improve crystal quality?

Q. Advanced

- Challenges : Low solubility in polar solvents and polymorphism.

- Optimization : Screen solvents (e.g., DMF/water for needle-like crystals) and use seeding techniques.

- Cryo-Cooling : Flash-freeze crystals in liquid N₂ with 20% glycerol as cryoprotectant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.